Cas no 1875-50-9 (N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine)
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Chemical and Physical Properties
Names and Identifiers
-
- N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
- 1H-Inden-1-amine,2,3-dihydro-N-2-propyn-1-yl-
- 2,3-dihydro-N-2-propyn-1-yl-1H-Inden-1-amine
- Rasagiline
- 1-(S)-propargylaminoindan
- 2,3-Dihydro-N-(2-propynyl)-1H-inden-1-amine
- 5-N-propargyl-1-aminoindan
- indan-1-yl(propargyl)amine
- N-(2-Propynyl)-2,3-dihydroinden-1-amine
- N-(2-Propynyl)-Indanylamine
- N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
- N-propynyl-1-indanamine
- R(+)-N-propargyl-1-aminoindan
- rac-N-propargyl-1-aminoindan
- AGN-1135
- N-2-Propynyl-1-indanamine
- 1H-Inden-1-amine, 2,3-dihydro-N-2-propynyl-
- Racemic rasagiline
- Agn 1135
- N-propargyl-1-aminoindane
- n-propargyl-1-aminoindan
- (1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
- 2,3-Dihydro-N-2-propynyl-1H-inden-1-amine
- 1-Indanamine, N-2-propynyl-
- SC
- EN300-58072
- SCHEMBL333333
- (R)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
- FT-0695266
- 1875-50-9
- SY012374
- MFCD00866571
- A880574
- BCP12898
- N-(2-Propyn-1-yl)-1-indanamine
- AB01000142-01
- Rasagiline, (+/-)-
- AS-31629
- MFCD09029306
- RUOKEQAAGRXIBM-UHFFFAOYSA-N
- FT-0674331
- F2173-0602
- AKOS000223747
- TVP1022;S-PAI
- AKOS022183114
- SY012373
- MFCD00033000
- racemic N-propargyl-1-aminoindan
- DTXSID00861335
- 1H-Inden-1-amine, 2,3-dihydro-N-2-propyn-1-yl-
- SY012375
- J-006824
- SCHEMBL12787613
- FT-0694134
- N-(2-Propynyl)-2 pound not3-dihydroinden-1-amine
- UZ2TR4YN26
- CS-0064076
- FT-0771118
- DB-364348
- DB-057829
- N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
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- MDL: MFCD00033000
- Inchi: 1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2
- InChI Key: RUOKEQAAGRXIBM-UHFFFAOYSA-N
- SMILES: N(CC#C)C1C2C=CC=CC=2CC1
Computed Properties
- Exact Mass: 171.10500
- Monoisotopic Mass: 171.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- XLogP3: 1.8
Experimental Properties
- Density: 1.05
- Boiling Point: 305.5°Cat760mmHg
- Flash Point: 146.8℃
- Refractive Index: 1.576
- PSA: 12.03000
- LogP: 2.63520
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000816-1g |
N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine |
1875-50-9 | 95% | 1g |
$207.76 | 2023-09-02 | |
| Alichem | A079000816-5g |
N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine |
1875-50-9 | 95% | 5g |
$651.57 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853303-5g |
N-(2-Propynyl)-2,3-dihydroinden-1-amine |
1875-50-9 | ≥95% | 5g |
¥2,051.10 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N17710-1g |
N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine |
1875-50-9 | 1g |
¥1299.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N17710-5g |
N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine |
1875-50-9 | 5g |
¥3959.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853303-1g |
N-(2-Propynyl)-2,3-dihydroinden-1-amine |
1875-50-9 | ≥95% | 1g |
¥613.80 | 2022-01-10 | |
| Apollo Scientific | OR965634-1g |
N-(2-Propynyl)-2,3-dihydroinden-1-amine |
1875-50-9 | 97% | 1g |
£76.00 | 2025-02-20 | |
| Ambeed | A656376-250mg |
N-(2-Propynyl)-2,3-dihydroinden-1-amine |
1875-50-9 | 95% | 250mg |
$42.0 | 2025-02-21 | |
| Ambeed | A656376-1g |
N-(2-Propynyl)-2,3-dihydroinden-1-amine |
1875-50-9 | 95% | 1g |
$87.0 | 2025-02-21 | |
| Ambeed | A656376-5g |
N-(2-Propynyl)-2,3-dihydroinden-1-amine |
1875-50-9 | 95% | 5g |
$337.0 | 2025-02-21 |
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Suppliers
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
N-(Propargyl)-2,3-Dihydroindenylamine: A Comprehensive Overview
N-(Propargyl)-2,3-Dihydroindenylamine, also known by its CAS registry number 1875509, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced materials and pharmaceuticals. Recent studies have highlighted its role in the synthesis of novel materials with tailored electronic and mechanical properties.
The structure of N-(Propargyl)-2,3-Dihydroindenylamine consists of a dihydroindene ring system substituted with an amino group at the 1-position and a propargyl group at the nitrogen atom. This substitution pattern imparts the molecule with both aromatic and alkyne functionalities, making it a valuable building block in organic synthesis. The compound's ability to undergo various types of cross-coupling reactions has been extensively explored in recent research, particularly in the context of constructing complex molecular architectures for drug discovery.
One of the most notable applications of N-(Propargyl)-2,3-Dihydroindenylamine is in the field of polymer chemistry. Researchers have demonstrated that this compound can serve as a monomer for synthesizing stimuli-responsive polymers. These polymers exhibit reversible changes in their physical properties upon exposure to external stimuli such as temperature or pH, making them ideal candidates for smart materials in biomedical devices and sensors.
In addition to its polymerization applications, N-(Propargyl)-2,3-Dihydroindenylamine has also found utility in catalysis. Recent studies have shown that this compound can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. Its ability to coordinate with metal centers makes it a promising candidate for developing new catalysts for industrial applications.
The synthesis of N-(Propargyl)-2,3-Dihydroindenylamine typically involves multi-step organic reactions, including alkylation and dehydrogenation processes. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for demanding applications such as drug delivery systems and electronic materials.
From a sustainability perspective, the use of renewable feedstocks and green chemistry principles in the synthesis of N-(Propargyl)-2,3-Dihydroindenylamine has been a focus area for recent studies. Scientists are exploring ways to reduce waste generation and energy consumption during the production process, aligning with global efforts toward more sustainable chemical manufacturing.
In conclusion, N-(Propargyl)-2,3-Dihydroindenylamine (CAS No. 1875509) stands out as a multifaceted compound with promising potential across diverse industries. Its unique chemical properties and versatility make it an essential component in modern material science and pharmaceutical research. As ongoing research continues to uncover new applications and improve synthesis methods, this compound is poised to play an increasingly important role in advancing technological innovations.
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